![molecular formula C10H7F3N2O4 B2729036 2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one CAS No. 1794736-96-1](/img/structure/B2729036.png)
2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
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Overview
Description
The compound is an organic molecule with a benzoxazine ring, a nitro group, and a trifluoroethanone group. Benzoxazines are heterocyclic compounds containing an oxygen, nitrogen, and a benzene ring. The trifluoroethanone group contains a carbonyl (C=O) and three fluorine atoms attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure would consist of a benzoxazine ring attached to a trifluoroethanone group. The nitro group would be attached to the benzoxazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and substituents. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and trifluoroethanone) would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds related to our target molecule, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Organocatalysis
2,2,2-Trifluoroacetophenone: , a related compound, serves as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes . Although not directly linked to our target molecule, this highlights the potential of trifluorinated compounds in catalytic applications.
Fluorinated Polymers
Trifluorinated compounds, including our compound, have been used in the synthesis of fluorinated polymers. These polymers exhibit high average molecular weight, thermal stability, and good film-forming properties . While the exact role of our compound in this context requires further investigation, its trifluoro group suggests potential for polymer modification.
Imidazole Derivatives
Although not directly related to indole, imidazole-containing compounds share some similarities. Certain derivatives have shown promising antimicrobial potential . Investigating whether our compound exhibits similar effects could be worthwhile.
Biological Receptor Binding
Given the indole scaffold’s affinity for multiple receptors, exploring the binding interactions of our compound with specific biological targets could reveal novel therapeutic possibilities. However, detailed studies are needed to uncover its receptor-specific effects.
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-1-(5-nitro-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O4/c11-10(12,13)9(16)14-4-5-19-7-3-1-2-6(8(7)14)15(17)18/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGVPJWWWYNTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1C(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-(5-nitro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one |
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